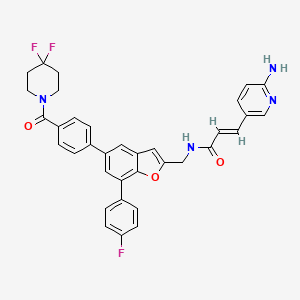
Pak4-IN-1
描述
KPT-9274 是一种新型的、口服生物利用度高的 小分子,它作为 p21 激活激酶 4 和烟酰胺磷酸核糖基转移酶的双重抑制剂。 该化合物在临床前研究中显示出显著的抗肿瘤特性潜力,尤其是在治疗各种癌症方面,包括急性髓性白血病和实体瘤 .
科学研究应用
KPT-9274 具有广泛的科学研究应用,包括:
化学: 用作研究 p21 激活激酶 4 和烟酰胺磷酸核糖基转移酶抑制的工具化合物。
生物学: 研究其对细胞代谢、凋亡和信号转导途径的影响。
医学: 探索作为各种癌症的潜在治疗剂,包括急性髓性白血病、非霍奇金淋巴瘤和实体瘤。
工业: 在开发新的抗癌药物和治疗策略方面的潜在应用 .
作用机制
KPT-9274 通过抑制 p21 激活激酶 4 和烟酰胺磷酸核糖基转移酶来发挥作用。这种双重抑制会破坏细胞代谢和能量产生,导致烟酰胺腺嘌呤二核苷酸水平降低和线粒体功能受损。 该化合物还通过影响各种信号通路(包括 mTOR 通路)来诱导凋亡和抑制细胞增殖 .
生化分析
Biochemical Properties
Pak4-IN-1 is known to interact with a variety of enzymes and proteins. Specifically, it has been reported that this compound interacts with the p21-activated kinase 4 (PAK4), a member of the PAK family . This interaction plays a pivotal role in various biochemical reactions, including cell signaling pathways, gene expression, and cellular metabolism .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to suppress the growth of pancreatic cancer cells by stimulating anti-tumor immunity .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PAK4. This compound acts as an inhibitor of PAK4, leading to changes in gene expression and enzyme activation or inhibition . This interaction is crucial for this compound’s effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While low doses of this compound have been shown to inhibit tumor growth, high doses may lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to suppress fatty acid β-oxidation and ketogenesis by phosphorylating NCoR1 .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is yet to be fully understood. It is likely that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
This compound is localized to various subcellular compartments. Its activity or function may be influenced by targeting signals or post-translational modifications that direct it to specific compartments or organelles
准备方法
合成路线和反应条件
KPT-9274 的合成涉及多个步骤,从商业上可获得的起始原料开始。主要步骤包括通过一系列缩合和环化反应形成核心结构,然后进行官能团修饰以获得最终产物。 具体的反应条件,例如温度、溶剂和催化剂,经过优化以确保高产率和纯度 .
工业生产方法
KPT-9274 的工业生产遵循与实验室规模合成相似的合成路线,但按比例扩大以适应更大的数量。该过程涉及严格的质量控制措施,以确保一致性和符合监管标准。 先进的技术,例如连续流化学和自动化合成,可用于提高效率和降低生产成本 .
化学反应分析
反应类型
KPT-9274 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂,在受控温度和 pH 条件下。
还原: 硼氢化钠、氢化铝锂和其他还原剂,在惰性气氛和低温下。
主要形成的产物
从这些反应中形成的主要产物取决于所涉及的具体官能团和反应条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .
相似化合物的比较
类似化合物
FK866: 另一种具有类似抗肿瘤特性的烟酰胺磷酸核糖基转移酶抑制剂。
GMX1777: 一种具有不同化学结构但作用机制相似的烟酰胺磷酸核糖基转移酶抑制剂。
KPT-9331: 一种据报道与 KPT-9274 具有相同作用机制的工具化合物
独特性
KPT-9274 的独特性在于其对 p21 激活激酶 4 和烟酰胺磷酸核糖基转移酶的双重抑制,与仅靶向其中一种酶的其他化合物相比,这提供了更广泛的抗肿瘤活性。 此外,其口服生物利用度和良好的毒性特征使其成为进一步临床开发的有希望的候选者 .
属性
IUPAC Name |
(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFOPLWJZULAQD-SWGQDTFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H29F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643913-93-2 | |
| Record name | KPT-9274 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643913932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PADNARSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T56TV18X7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do PAK4 inhibitors, like the ones described in the abstracts, impact the Wnt/β-catenin signaling pathway?
A1: The research highlights that PAK4 allosteric modulators (PAMs), like KPT-9274, demonstrate inhibitory effects on the Wnt/β-catenin signaling pathway []. They achieve this by:
- Reducing PAK4 phosphorylation and protein levels: This directly inhibits PAK4 activity, a kinase known to stabilize β-catenin's transcriptional activity [].
- Downregulating key Wnt pathway components: PAMs decrease the levels of phosphorylated and total β-catenin, Wnt5, phosphorylated and total LRP6, Dvl2, phosphorylated Akt, and phosphorylated ERK []. These proteins are crucial for signal transduction within the Wnt pathway.
- Inhibiting β-catenin transcriptional activity: By reducing β-catenin activity, PAMs subsequently suppress the expression of its downstream target genes, including cyclin D1, MM7, and S100A4 [].
Q2: What are the potential implications of the observed correlation between KPT-9274 sensitivity and specific gene mutations?
A2: The bioinformatics analysis revealed intriguing correlations between KPT-9274 sensitivity and mutations in specific genes []:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


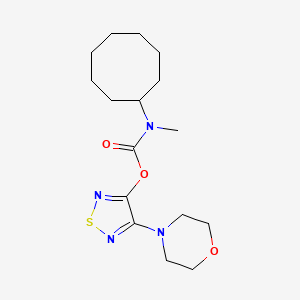


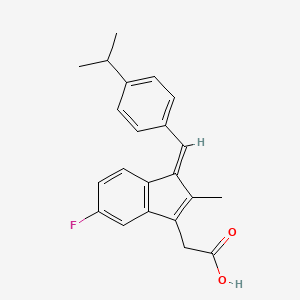
![N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-4-oxo-1-propan-2-ylquinoline-3-carboxamide](/img/structure/B608294.png)
![10-Bromo-7,10a,12,12-tetramethyl-5-methylidenedodecahydro-6H-2,5a-methanonaphtho[2,3-b]oxepin-7-ol](/img/structure/B608297.png)
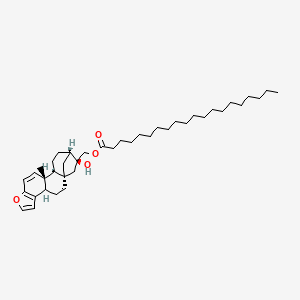
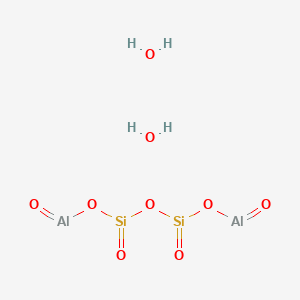
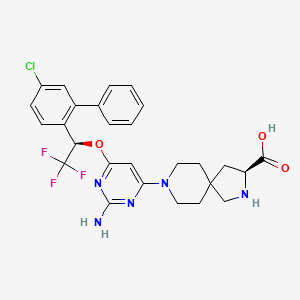

![3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide](/img/structure/B608307.png)
